![molecular formula C22H22N2O4 B4020473 N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-3-methylbutanamide](/img/structure/B4020473.png)
N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-3-methylbutanamide
Description
The compound , due to its complex structure involving naphthyl, nitrophenyl groups, and a butanamide moiety, likely exhibits unique chemical and physical properties. Its synthesis and analysis could contribute to fields like materials science, organic chemistry, and possibly pharmacology, given its structural complexity.
Synthesis Analysis
While specific synthesis details for N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-3-methylbutanamide are not readily available, related compounds have been synthesized using multi-step organic reactions. For example, the synthesis of complex nitrophenyl derivatives often involves nitration reactions, coupling reactions, and amide bond formation, suggesting a potentially similar synthetic route could be applied (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds containing naphthyl and nitrophenyl groups has been studied using techniques like X-ray crystallography, revealing insights into their crystalline forms and molecular conformations (Yeap et al., 1998).
properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]-3-methylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-14(2)12-20(26)23-22(16-7-5-8-17(13-16)24(27)28)21-18-9-4-3-6-15(18)10-11-19(21)25/h3-11,13-14,22,25H,12H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMIGBBHDBXDDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Hydroxynaphthalen-1-YL)(3-nitrophenyl)methyl]-3-methylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.